molecular formula C22H22BrClN4O2S B2985166 6-bromo-3-[4-[4-(3-chlorophenyl)piperazin-1-yl]-4-oxobutyl]-2-sulfanylidene-1H-quinazolin-4-one CAS No. 422288-04-8

6-bromo-3-[4-[4-(3-chlorophenyl)piperazin-1-yl]-4-oxobutyl]-2-sulfanylidene-1H-quinazolin-4-one

Katalognummer: B2985166
CAS-Nummer: 422288-04-8
Molekulargewicht: 521.86
InChI-Schlüssel: GMAPIZKUQZABGM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

6-Bromo-3-[4-[4-(3-chlorophenyl)piperazin-1-yl]-4-oxobutyl]-2-sulfanylidene-1H-quinazolin-4-one (CAS 422288-04-8) is a synthetic small molecule with a molecular formula of C22H22BrClN4O2S and a molecular weight of 521.86 g/mol . This compound features a quinazolin-4-one core, a scaffold recognized in medicinal chemistry as a privileged structure for its diverse biological activities. The specific structure includes a 6-bromo substitution on the quinazoline ring and a 4-oxobutyl chain linked to a 1-(3-chlorophenyl)piperazine group, contributing to its potential for interaction with various biological targets. The quinazolin-4-one pharmacophore is of significant interest in pharmaceutical research. Scientific literature indicates that derivatives based on this core structure are extensively investigated as cytotoxic agents . Some quinazolin-4-one-based compounds have been shown to exert antiproliferative effects by inhibiting key targets such as the Epidermal Growth Factor Receptor (EGFR) . Furthermore, structurally similar piperazinyl quinazolin-4-one derivatives have been reported as ligands for the α2δ-1 subunit of voltage-gated calcium channels, a validated target for neuropathic pain . More recently, the quinazolin-4-one scaffold has also been explored as a basis for developing non-covalent inhibitors of the SARS-CoV-2 main protease (Mpro), highlighting its versatility in drug discovery . This product is provided for research purposes to support such investigations in hit-finding, lead optimization, and structure-activity relationship (SAR) studies. It is supplied with a guaranteed purity of 90% or higher. This compound is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Eigenschaften

CAS-Nummer

422288-04-8

Molekularformel

C22H22BrClN4O2S

Molekulargewicht

521.86

IUPAC-Name

6-bromo-3-[4-[4-(3-chlorophenyl)piperazin-1-yl]-4-oxobutyl]-2-sulfanylidene-1H-quinazolin-4-one

InChI

InChI=1S/C22H22BrClN4O2S/c23-15-6-7-19-18(13-15)21(30)28(22(31)25-19)8-2-5-20(29)27-11-9-26(10-12-27)17-4-1-3-16(24)14-17/h1,3-4,6-7,13-14H,2,5,8-12H2,(H,25,31)

InChI-Schlüssel

GMAPIZKUQZABGM-UHFFFAOYSA-N

SMILES

C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)CCCN3C(=O)C4=C(C=CC(=C4)Br)NC3=S

Löslichkeit

not available

Herkunft des Produkts

United States

Biologische Aktivität

6-Bromo-3-[4-[4-(3-chlorophenyl)piperazin-1-yl]-4-oxobutyl]-2-sulfanylidene-1H-quinazolin-4-one is a complex organic compound belonging to the quinazoline family. Its unique structural features suggest potential biological activities, particularly in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and cytotoxic properties, along with its mechanisms of action.

Chemical Structure and Properties

The molecular formula of the compound is C24H26BrClN4O2SC_{24}H_{26}BrClN_{4}O_{2}S, with a molecular weight of 549.9 g/mol. The compound features a bromine atom at the 6th position of the quinazoline core and a piperazine derivative at the 3rd position, which may influence its biological activity.

PropertyValue
Molecular FormulaC24H26BrClN4O2SC_{24}H_{26}BrClN_{4}O_{2}S
Molecular Weight549.9 g/mol
CAS Number422288-46-8

The mechanism of action for 6-bromo-3-[4-[4-(3-chlorophenyl)piperazin-1-yl]-4-oxobutyl]-2-sulfanylidene-1H-quinazolin-4-one is not fully elucidated but is believed to involve interactions with specific biological targets such as enzymes or receptors involved in cellular signaling pathways. Its structural features suggest potential inhibition of certain kinases or receptors relevant in cancer and neurological disorders .

Antimicrobial Activity

Research indicates that quinazoline derivatives exhibit significant antimicrobial properties. The compound has been evaluated for its antibacterial and antifungal activities against various strains.

Antimicrobial Testing Results

In studies evaluating the antimicrobial activity, the compound demonstrated effective inhibition against several bacterial and fungal strains, outperforming standard drugs in some cases:

MicroorganismInhibition Zone (mm)MIC (mg/mL)
Staphylococcus aureus 1275
Escherichia coli 1080
Candida albicans 1177

These results highlight the potential of this compound as a lead molecule for developing new antimicrobial agents .

Anti-inflammatory Activity

The anti-inflammatory properties of quinazoline derivatives have also been explored. In experimental models, certain analogues have shown superior effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin.

Anti-inflammatory Study Findings

In a comparative study, compounds derived from quinazoline demonstrated significant anti-inflammatory effects, suggesting their potential as therapeutic agents in treating inflammatory conditions:

CompoundComparison DrugEfficacy
Quinazoline Derivative AIndomethacinHigher
Quinazoline Derivative BIndomethacinComparable

This suggests that modifications in the quinazoline structure can enhance anti-inflammatory activity .

Cytotoxic Activity

The cytotoxic effects of quinazoline derivatives have been investigated in various cancer cell lines. The ability to inhibit cell proliferation through mechanisms involving tyrosine kinase inhibition is particularly noteworthy.

Cytotoxicity Results

Studies have shown that certain derivatives can effectively inhibit cell growth in cancer models:

Cancer Cell LineIC50 (µM)
Breast Cancer 15
Lung Cancer 20

These findings underscore the potential application of this compound in cancer therapy .

Vergleich Mit ähnlichen Verbindungen

Structural Analogs

The target compound is structurally compared to derivatives with quinazolinone, quinoline, and triazole-thione cores (Table 1). Key differences include:

  • Core Structure: Unlike quinolines (e.g., ND-7 in ) or triazole-thiones (), the quinazolinone core offers distinct electronic properties due to its fused pyrimidine ring and ketone group .
  • Substituents : The 3-chlorophenylpiperazine group is shared with NF1442 () and ND-7 (), but its positioning on a butyl chain (vs. acetyl or phenylacetyl groups in ND-7/ND-8) alters steric and electronic profiles.

Table 1. Structural Comparison of Key Analogs

Compound Name Core Structure Substituents Molecular Weight Key Features Reference
Target Compound Quinazolinone 6-Br, 2-sulfanylidene, 3-chlorophenylpiperazine 515.47* Sulfur-enhanced binding
ND-7 () Quinolone 3-Chlorophenylpiperazine, acetyl 568.93 Ca²⁺-ATPase inhibition (IC₅₀: 8 µM)
D8 () Quinoline 3-Chlorophenylpiperazine, benzamide 546.98 High-resolution NMR data
20a () Triazole-thione 4-Bromophenyl, 3-chlorophenyl, phenylpiperazine 547.84 High yield (78%)
NF1442 () Quinoline 3-Chlorophenylpiperazine, chloroquinoline 612.40 Ca²⁺-ATPase inhibition (IC₅₀: 1.3 µM)
6-Bromo-3-(4-fluorophenyl)-2-sulfanylidene () Quinazolinone 4-Fluorophenyl, 2-sulfanylidene 365.24 Fluorine-enhanced bioavailability

*Molecular weight calculated from .

Spectral and Physicochemical Properties

  • NMR Spectroscopy : The 3-chlorophenyl group in the target compound would exhibit aromatic proton signals near δ 7.2–7.4 ppm (similar to D8 in ), while the sulfanylidene group may deshield adjacent protons .
  • Mass Spectrometry : HRMS data for ND-7 () and NF1442 () confirm molecular ion peaks, a critical validation step for the target compound .

Q & A

Q. What are the key synthetic routes for 6-bromo-3-[4-[4-(3-chlorophenyl)piperazin-1-yl]-4-oxobutyl]-2-sulfanylidene-1H-quinazolin-4-one, and what challenges arise in multi-step synthesis?

Methodological Answer: Synthesis involves multi-step reactions, often starting with halogenated anthranilic acid derivatives. For example, intermediate formation may require coupling a brominated quinazolinone core with a piperazine-containing butyl chain via nucleophilic substitution or amidation. A critical challenge is optimizing yields in steps involving sterically hindered intermediates (e.g., <5% overall yield reported in similar quinazolinone syntheses) . Purification often employs flash chromatography with gradients (e.g., 10% methanol in dichloromethane) and HPLC for final purity validation (>94% purity criteria) .

Q. How is the compound characterized structurally, and what analytical techniques are essential for confirming its identity?

Methodological Answer: Structural confirmation relies on:

  • 1H/13C NMR : To resolve piperazine ring protons (δ ~2.5–3.5 ppm) and sulfanylidene/thione signals (δ ~160–180 ppm in 13C) .
  • HRMS : For exact mass verification (e.g., [M+H]+ ion matching theoretical molecular weight within 3 ppm error) .
  • HPLC : Using C18 columns and UV detection (λ = 254 nm) to assess purity (>95%) and retention time consistency .

Q. What safety precautions are critical when handling this compound in laboratory settings?

Methodological Answer: While specific hazard data for this compound is limited, analogs suggest:

  • Use electrostatic-safe containers and flame-retardant lab coats to mitigate reactivity risks .
  • Avoid inhalation via fume hoods and prevent environmental release by containing spills with inert adsorbents (e.g., silica gel) .

Advanced Research Questions

Q. How do structural modifications (e.g., halogen substitution, piperazine chain length) influence bioactivity in related quinazolinone derivatives?

Methodological Answer:

  • Halogen Effects : Bromine at position 6 enhances electrophilic reactivity, potentially improving binding to targets like kinase enzymes. Chlorine on the phenylpiperazine moiety increases lipophilicity, affecting membrane permeability .
  • Piperazine Chain Flexibility : A 4-oxobutyl linker balances conformational flexibility and steric constraints, as shown in SAR studies of similar triazolo-pyridazines . Computational docking (e.g., AutoDock Vina) can predict binding modes to receptors like dopamine D2/D3 .

Q. What contradictions exist in reported synthetic yields, and how can they be resolved experimentally?

Methodological Answer: Discrepancies in yields (e.g., 2–27% in similar compounds ) may arise from:

  • Reaction Solvent Polarity : Low-polarity solvents (e.g., dichloromethane) may favor intermediate stability over acetonitrile .
  • Catalyst Optimization : Screening Pd-based catalysts for Suzuki-Miyaura couplings could improve cross-step efficiency .
  • Byproduct Analysis : LC-MS can identify competing pathways (e.g., dimerization) requiring quenching agents like acetic acid .

Q. How can computational methods (DFT, molecular dynamics) predict physicochemical properties relevant to drug discovery?

Methodological Answer:

  • DFT Calculations : Predict electron density distributions, identifying reactive sites (e.g., sulfanylidene group as a nucleophilic hotspot) .
  • Solubility Prediction : COSMO-RS simulations estimate logP values to guide formulation (e.g., DMSO solubility >50 mg/mL) .
  • Crystallography : Single-crystal X-ray diffraction (as in related spiro compounds ) resolves tautomeric preferences (e.g., thione vs. thiol forms).

Q. What in vitro assays are suitable for evaluating the compound’s kinase inhibition or receptor binding profiles?

Methodological Answer:

  • Kinase Assays : Use TR-FRET-based platforms (e.g., LanthaScreen) with recombinant kinases (e.g., EGFR, VEGFR2) at 1–10 µM compound concentrations .
  • Receptor Binding : Radioligand displacement assays (e.g., ³H-spiperone for dopamine receptors) with IC50 determination via nonlinear regression .
  • Cellular Uptake : LC-MS/MS quantifies intracellular concentrations in HEK-293 cells pretreated with efflux inhibitors (e.g., verapamil) .

Methodological Notes for Experimental Design

  • Synthetic Optimization : Prioritize steps with <30% yield for DoE (Design of Experiments) screening (e.g., varying temperature, catalyst loading) .
  • Analytical Validation : Cross-validate NMR assignments with 2D techniques (HSQC, HMBC) to resolve overlapping signals in complex spectra .
  • Data Reproducibility : Document solvent lot numbers and humidity levels, as moisture-sensitive intermediates (e.g., sulfanylidene groups) may degrade .

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